
1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of beta-adrenergic receptor antagonists and has been found to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic properties.
Mécanisme D'action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol involves the inhibition of beta-adrenergic receptors. It binds to the beta-adrenergic receptors and prevents the activation of the sympathetic nervous system, which is responsible for the fight or flight response. This inhibition leads to a decrease in heart rate, blood pressure, and cardiac output, which makes it a potential candidate for the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been found to inhibit angiogenesis by preventing the formation of new blood vessels, which makes it a potential candidate for the treatment of angiogenesis-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using standard laboratory techniques. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, it also has some limitations. It has low solubility in water, which makes it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be thoroughly evaluated before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol. One potential direction is to explore its potential as a therapeutic agent for the treatment of cardiovascular diseases. Another direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases and angiogenesis-related disorders. Additionally, further studies are needed to evaluate its safety and toxicity in vivo and to optimize its pharmacokinetic properties. Overall, the study of this compound has the potential to lead to the development of new and effective therapies for various diseases.
Méthodes De Synthèse
The synthesis of 1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol involves the reaction of 4-chloro-2,5-dimethoxyaniline with 9H-carbazole-9-ylmagnesium bromide followed by the reaction of the resulting intermediate with 2-propanol. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Applications De Recherche Scientifique
1-(9H-carbazol-9-yl)-3-(4-chloro-2,5-dimethoxyanilino)-2-propanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor properties and has been tested against various types of cancers, including breast cancer, lung cancer, and pancreatic cancer. It has also been found to exhibit anti-inflammatory and anti-angiogenic properties, which makes it a potential candidate for the treatment of inflammatory diseases and angiogenesis-related disorders.
Propriétés
IUPAC Name |
1-carbazol-9-yl-3-(4-chloro-2,5-dimethoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-28-22-12-19(23(29-2)11-18(22)24)25-13-15(27)14-26-20-9-5-3-7-16(20)17-8-4-6-10-21(17)26/h3-12,15,25,27H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVZOGIANMILR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2615374.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2615376.png)

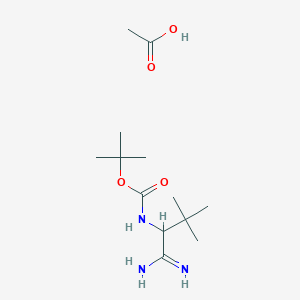

![(3E)-3-{[(3-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2615382.png)
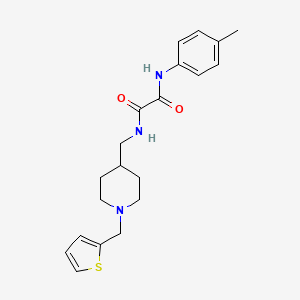
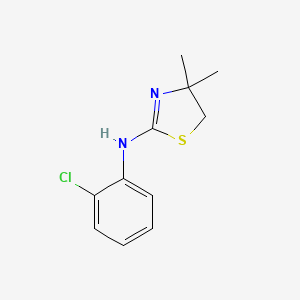

![2,2,2-trifluoroethyl N-{2-[(cyanomethyl)(cyclopropyl)carbamoyl]ethyl}carbamate](/img/structure/B2615387.png)
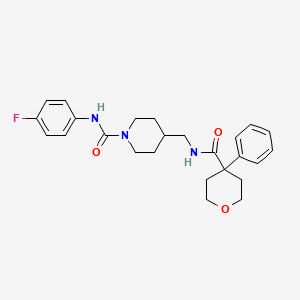
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2615390.png)
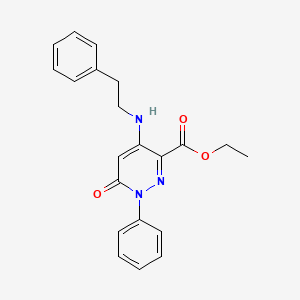
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2615395.png)